A Technical Guide to Acetyl Sulfide and Thioacetic Acid: Properties, Synthesis, and Applications in Research and Drug Development
A Technical Guide to Acetyl Sulfide and Thioacetic Acid: Properties, Synthesis, and Applications in Research and Drug Development
Introduction
In the landscape of chemical synthesis and drug discovery, sulfur-containing compounds hold a significant position due to their unique reactivity and presence in numerous bioactive molecules.[1] The term "acetyl sulfide" can be ambiguous, potentially referring to two distinct but related organosulfur compounds: Acetyl Sulfide (also known as Diacetyl Sulfide or Acetic Thioanhydride) and Thioacetic Acid. This guide provides a comprehensive technical overview of both compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into their respective chemical properties, synthesis protocols, and key applications, with a focus on their roles in modern organic synthesis and medicinal chemistry.
Part 1: Disambiguation: Acetyl Sulfide vs. Thioacetic Acid
It is crucial to first distinguish between the two compounds often associated with the term "acetyl sulfide."
-
Acetyl Sulfide (Diacetyl Sulfide) : As the thioanhydride of acetic acid, this compound features a sulfur atom bonded to two acetyl groups.[2]
-
Thioacetic Acid : This compound is a thioic acid, representing the sulfur analog of acetic acid where one of the oxygen atoms of the carboxylic acid is replaced by a sulfur atom.[3]
This guide will cover both compounds in separate sections to provide a clear and detailed understanding of each.
Section A: Acetyl Sulfide (Diacetyl Sulfide)
Chemical Identity:
-
IUPAC Name: S-acetyl ethanethioate[4]
-
Molecular Formula: C4H6O2S[6]
-
Molecular Weight: 118.15 g/mol [6]
1. Physicochemical Properties
The following table summarizes the key physicochemical properties of Acetyl Sulfide.
| Property | Value | Reference |
| Molecular Formula | C4H6O2S | [6] |
| Molecular Weight | 118.15 g/mol | [6] |
| Appearance | Colorless to Light yellow clear liquid | [7] |
| Boiling Point | ~157 °C | [8] |
| SMILES | CC(=O)SC(=O)C | [9] |
2. Synthesis of Acetyl Sulfide
A convenient method for the synthesis of Acetyl Sulfide involves the reaction of acetic anhydride with hydrogen sulfide.[3] While historical methods involving acetyl chloride and potassium sulfide often resulted in significant decomposition and the formation of acetic acid as a byproduct, newer approaches have improved the yield and purity of the final product.[8]
3. Applications in Research and Drug Development
Acetyl Sulfide serves as a reagent in specialized synthetic applications.
-
Purification of Alkylolamides: It is utilized in the purification process of alkylolamides, which are compounds that have been investigated for their potential anti-HIV-1 activity.[5]
-
Thiosialoside Synthesis: In the synthesis of thiosialosides, which are sulfur analogs of sialosides with potential therapeutic applications, an acetyl disulfide derivative has been identified as a byproduct, indicating the complex reactivity of acetylating sulfur compounds in such reactions.[10]
-
Source of Bioactive Disulfides: The related compound, acetyl deacylasadisulfide, a vinyl disulfide isolated from asafoetida, has demonstrated the ability to suppress the proliferation of human melanoma cells by inducing apoptosis, highlighting the potential of acetylated sulfur compounds in cancer research.[11]
4. Safety and Handling
Acetyl Sulfide is a flammable liquid and can cause skin and eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7]
Section B: Thioacetic Acid
Chemical Identity:
1. Physicochemical Properties
The following table summarizes the key physicochemical properties of Thioacetic Acid.
| Property | Value | Reference |
| Molecular Formula | C2H4OS | [3] |
| Molecular Weight | 76.12 g/mol | [13] |
| Appearance | Yellow liquid with a strong thiol-like odor | [3] |
| Boiling Point | 88-91.5 °C | |
| Density | 1.065 g/mL at 25 °C | |
| pKa | ~3.4 | [3] |
2. Synthesis of Thioacetic Acid
Thioacetic acid is commonly prepared through the reaction of acetic anhydride with hydrogen sulfide.[3] An alternative method involves the reaction of phosphorus pentasulfide with glacial acetic acid, followed by distillation.[3]
Experimental Protocol: Synthesis of Thioacetic Acid from Acetic Anhydride and Hydrogen Sulfide
-
Setup: A reaction flask equipped with a gas inlet tube, a stirrer, and a condenser is charged with acetic anhydride.
-
Reaction: Hydrogen sulfide gas is bubbled through the acetic anhydride with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: Upon completion of the reaction (as monitored by appropriate analytical techniques such as GC or TLC), the reaction mixture contains thioacetic acid and acetic acid.
-
Purification: The thioacetic acid is purified by fractional distillation to separate it from the acetic acid byproduct.
3. Applications in Research and Drug Development
Thioacetic acid is a versatile reagent primarily used for the introduction of thiol groups (-SH) into molecules.[13][14]
-
Thiolation Reactions: It is widely used to convert alkyl halides to thiols via a two-step process involving the formation of a thioacetate ester followed by hydrolysis.[3] This method is often preferred due to its milder reaction conditions and higher selectivity compared to the direct use of hydrogen sulfide.[14]
Workflow for Thiol Introduction using Thioacetic Acid
Caption: General workflow for the synthesis of thiols from alkyl halides using thioacetic acid.
-
Pharmaceutical Synthesis:
-
Paracetamol: Potassium thioacetate, a salt of thioacetic acid, can be used to convert nitroarenes to aryl acetamides in a single step, a reaction useful in the synthesis of pharmaceuticals like paracetamol.[3]
-
Captopril: Thioacetic acid is a key reagent in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[14]
-
-
Peptide Synthesis: Thioacetic acid and its derivatives are employed in the synthesis of N-protected amino thioacids, which are valuable building blocks in peptide synthesis.[15]
-
Mild Reducing Agent: Thioacetic acid can function as a mild reducing agent for various transformations, including the deoxygenation of sulfoxides and the reduction of azides.[16]
4. Safety and Handling
Thioacetic acid is a highly flammable liquid and is toxic if swallowed.[17] It can cause serious eye damage and may lead to an allergic skin reaction.[17]
Mandatory Safety Precautions:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use explosion-proof electrical equipment.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17]
Both Acetyl Sulfide (Diacetyl Sulfide) and Thioacetic Acid are valuable reagents in the field of organic synthesis and drug development. While Thioacetic Acid is more commonly employed, particularly for the introduction of thiol groups in a wide range of applications including the synthesis of blockbuster drugs, Acetyl Sulfide and its derivatives are finding niche applications, with emerging research highlighting their potential in areas like anti-cancer therapy. A clear understanding of the properties, synthesis, and applications of both compounds is essential for researchers and scientists working to advance chemical synthesis and discover new therapeutic agents.
References
- THIOACETIC ACID CAS No 507-09-5 - Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
-
Thioacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Material Safety Data Sheet - Thioacetic Acid, 96% (GC). (n.d.). Cole-Parmer.
- Thioacetic Acid: A Versatile Reagent for Custom Synthesis Projects. (n.d.). Biosynth.
-
Thioacetic acid. (n.d.). In NIST WebBook. Retrieved from [Link]
- A Convenient Synthesis of Acetyl Sulfide. (1949). Journal of the American Chemical Society.
- SAFETY DATA SHEET - Thioacetic acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Thioacetic acid for synthesis. (n.d.). Merck Millipore.
- Thioacetic Acid | 507-09-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- What is the synthetic route of Thioacetic acid. (2023). Bloom Tech.
- THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS. (2015). Loba Chemie.
-
Thioacetic acid, AcSH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diacetyl sulphide. (n.d.). In NIST WebBook. Retrieved from [Link]
- Acetyl Sulfide | CAS No. 3232-39-1. (n.d.). Clearsynth.
- Thioacetic Acid/NaSH-Mediated Synthesis of N-Protected Amino Thioacids and Their Utility in Peptide Synthesis. (2014). The Journal of Organic Chemistry.
- A Convenient Synthesis of Acetyl Sulfide. (n.d.). Journal of the American Chemical Society.
- A Convenient Synthesis of Acetyl Sulfide. (2002).
- Chemical Properties of Diacetyl sulphide (CAS 3232-39-1). (n.d.). Cheméo.
- Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. (n.d.).
- The Hydrogen Sulfide Releasing Molecule Acetyl Deacylasadisulfide Inhibits Metastatic Melanoma. (2017). Frontiers in Pharmacology.
- Iron–sulfur world hypothesis. (n.d.). In Wikipedia.
- Acetyl Sulfide | 3232-39-1. (n.d.). TCI AMERICA.
-
Acetic thioanhydride | C4H6O2S. (n.d.). In PubChem. Retrieved from [Link]
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry.
- Using hydrogen sulfide to design and develop drugs. (2015). Expert Opinion on Drug Discovery.
- Using hydrogen sulfide to design and develop drugs. (2016). PubMed.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Diacetyl sulphide [webbook.nist.gov]
- 3. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 4. Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ACETYL SULFIDE | 3232-39-1 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Acetyl Sulfide | 3232-39-1 | TCI AMERICA [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. clearsynth.com [clearsynth.com]
- 10. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 11. Frontiers | The Hydrogen Sulfide Releasing Molecule Acetyl Deacylasadisulfide Inhibits Metastatic Melanoma [frontiersin.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. scbt.com [scbt.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thioacetic acid, AcSH [organic-chemistry.org]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. merckmillipore.com [merckmillipore.com]
